2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid
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Overview
Description
2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid is an organic compound that features both sulfonyl and carboxymethyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid typically involves the reaction of benzenesulfonyl chloride with glycine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.
Reduction: The compound can be reduced to form sulfinic acids or thiols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, forming sulfonamides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the sulfonyl group under basic or acidic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfinic acids or thiols.
Substitution: Sulfonamides or sulfonyl chlorides.
Scientific Research Applications
2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonyl derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer and antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes. For example, as a carbonic anhydrase inhibitor, the compound binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate and thereby disrupting cellular processes that rely on this reaction.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide: Similar structure but lacks the carboxymethyl group.
Sulfanilic acid: Contains a sulfonyl group attached to an aromatic ring but differs in the position and type of substituents.
Uniqueness
2-[Benzenesulfonyl(carboxymethyl)amino]acetic acid is unique due to the presence of both sulfonyl and carboxymethyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds.
Properties
IUPAC Name |
2-[benzenesulfonyl(carboxymethyl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6S/c12-9(13)6-11(7-10(14)15)18(16,17)8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13)(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLATVMJIFAUYOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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